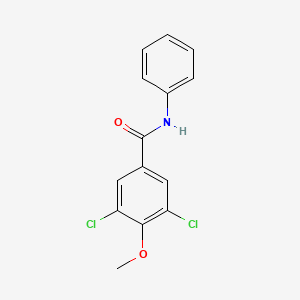

3,5-dichloro-4-methoxy-N-phenylbenzamide

Description

3,5-Dichloro-4-methoxy-N-phenylbenzamide is a benzamide derivative characterized by a benzene ring substituted with chlorine atoms at positions 3 and 5, a methoxy group at position 4, and an amide group linked to a phenyl moiety. This compound’s structure imparts distinct physicochemical properties, including moderate lipophilicity due to the electron-withdrawing chlorine atoms and the electron-donating methoxy group.

Properties

IUPAC Name |

3,5-dichloro-4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2/c1-19-13-11(15)7-9(8-12(13)16)14(18)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHTUMFCPCXQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-phenylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichloro-4-methoxybenzoic acid and aniline.

Activation of Carboxylic Acid: The carboxylic acid group of 3,5-dichloro-4-methoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

Amidation Reaction: The acyl chloride is then reacted with aniline in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

3,5-dichloro-4-methoxy-N-phenylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,5-Dichloro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide (CAS: 689746-91-6)

- Structural Differences : The phenyl group attached to the amide nitrogen is further substituted with a 4-methylpiperazinyl group, introducing a basic, polar moiety.

- Synthesis : Likely involves coupling 3,5-dichloro-4-methoxybenzoic acid with 4-(4-methylpiperazinyl)aniline using reagents like DCC/HOBt, analogous to methods described in .

- Properties : The piperazinyl group enhances water solubility compared to the unsubstituted N-phenyl derivative. This modification is often employed to improve bioavailability in drug design .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

- Structural Differences : The benzamide core features a 2-methoxy and 4-methyl substituent instead of 3,5-dichloro-4-methoxy. The aniline moiety is a 4-chlorophenyl group.

- Synthesis : Synthesized via DCC/HOBt-mediated coupling of 2-methoxy-4-methylbenzoic acid with 4-chloroaniline, as detailed in .

- Spectroscopy : IR bands at 1663–1682 cm⁻¹ (C=O) and 1243–1258 cm⁻¹ (C=S in intermediates). Fluorescence studies show optimal emission at λem 380 nm under pH 5 and 25°C, with a detection limit of 0.269 mg/L .

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structural Differences : Ethoxymethoxy substituent at position 4 and a 2,3-dichlorophenyl group on the amide nitrogen.

- Applications : Classified as a pesticide (), highlighting the role of chloro and alkoxy substituents in agrochemical activity. The target compound’s dichloro and methoxy groups may confer similar bioactivity, though this remains speculative without direct data .

Comparative Data Table

Key Research Findings and Insights

- Synthetic Flexibility : The amide bond formation via DCC/HOBt is a robust method for benzamide derivatives, as demonstrated in . Modifications to the aniline moiety (e.g., piperazinyl in ) can tailor solubility and bioactivity.

- Unanswered Questions : The target compound’s fluorescence, biological activity, and exact synthesis pathway require further study.

Biological Activity

3,5-Dichloro-4-methoxy-N-phenylbenzamide is an organic compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and relevant research findings regarding this compound.

Chemical Structure and Properties

The chemical formula for this compound is CHClNO. It features two chlorine atoms and a methoxy group attached to a benzamide structure. The unique arrangement of these substituents is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzoyl Chloride : 3,5-Dichlorobenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride under reflux conditions.

- Amide Formation : The benzoyl chloride is then reacted with an appropriate amine (e.g., aniline derivatives) in the presence of a base like pyridine to yield the desired amide compound.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. The proposed mechanism includes:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in malignant cells.

A study reported an IC value of approximately 15 µM against breast cancer cells, indicating significant cytotoxicity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell division and metabolism.

- Receptor Binding : It may bind to specific receptors on the surface of target cells, modulating their response.

- Signal Transduction Pathways : By influencing various signaling pathways, it can alter cellular functions leading to apoptosis or growth inhibition.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. Results indicated that this compound was among the most effective against resistant strains of bacteria.

- Anticancer Research : Another research project focused on the anticancer potential of this compound in human breast cancer cells. The study highlighted its ability to reduce cell viability significantly and induce apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.